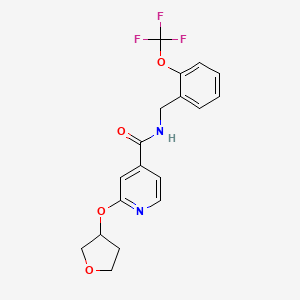

2-((tetrahydrofuran-3-yl)oxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-((tetrahydrofuran-3-yl)oxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide” is a complex organic molecule. It contains a tetrahydrofuran group, which is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen . It also contains a trifluoromethoxy group, which is a functional group consisting of a carbon atom bonded to three fluorine atoms and one oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s not possible to provide a detailed molecular structure analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Again, without more specific information, it’s not possible to provide a detailed chemical reactions analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure. Without specific data, it’s not possible to provide a detailed analysis of these properties .Aplicaciones Científicas De Investigación

Catalysis and Alkylation

Superacidic trifluoromethanesulfonic acid catalyzes the alkylation of benzene with various cyclic ethers, including tetrahydrofuran, leading to the formation of phenyl-substituted compounds and bicyclic compounds like tetralin, dihydronaphthalene, and naphthalene derivatives (Molnár et al., 2003).

Synthesis of Benzoxazole and Oxazole Derivatives

Deprotonations of oxazole and benzoxazole using lithium magnesates have been described. Reactions occurred in tetrahydrofuran at room temperature, leading to the synthesis of substituted oxazoles and benzoxazoles (Bayh et al., 2005).

Formation of Benzoic Acid and Isonicotinamide Molecular Complexes

Investigations into the formation of crystalline molecular complexes of benzoic acid and isonicotinamide revealed insights into the role of solvents in controlling final crystalline forms for multicomponent systems (Seaton et al., 2009).

Transition-Metal Catalysis

Research on benzaldehyde O-tetrahydrofuran-2-yl oximes formation through C–H functionalization catalyzed by water-tolerant transition metal triflates demonstrated the feasibility of forming oxime ketal via this method (Shafi, 2015).

Palladium-Catalyzed Cross-Coupling Reactions

Studies showed that alkenyl bromides and triflates undergo palladium-catalyzed cross-coupling with anilinium hypophosphite, facilitating the synthesis of monosubstituted phosphinates and GABA analogs (Dumond & Montchamp, 2002).

Synthesis of Tetrahydrofurans and C-Aryl Glycosides

A mild protocol using FeCl3 or Yb(OTf)3 as acid catalysts was developed for synthesizing substituted tetrahydrofurans and C-aryl glycosides (Sharma et al., 2002).

Deprotection/Reduction of Furanoses

A one-stage process for the deprotection/reduction of 1,2-O-isopropylidenefuranose derivatives to tetrahydrofurans was developed, showcasing compatibility with various hydroxyl protecting groups (Ewing & Robins, 1999).

Direcciones Futuras

The future directions for research on this compound would depend on its potential applications. These could range from medicinal chemistry if the compound has biological activity, to materials science if the compound has unique physical properties. Without more specific information about the compound and its properties, it’s not possible to speculate on future directions .

Propiedades

IUPAC Name |

2-(oxolan-3-yloxy)-N-[[2-(trifluoromethoxy)phenyl]methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O4/c19-18(20,21)27-15-4-2-1-3-13(15)10-23-17(24)12-5-7-22-16(9-12)26-14-6-8-25-11-14/h1-5,7,9,14H,6,8,10-11H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLORWEBVDLPMQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=CC=C3OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((tetrahydrofuran-3-yl)oxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2820503.png)

![(1s)-1-[4-(Difluoromethyl)phenyl]ethylamine](/img/structure/B2820504.png)

![1-[(2,4-dichlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B2820507.png)

![N-(1-cyanocyclohexyl)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)anilino]acetamide](/img/structure/B2820509.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(2-(tert-butoxy)ethoxy)-N-methylnicotinamide](/img/structure/B2820511.png)

![2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2820513.png)

![2-(4-fluorophenyl)-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide](/img/structure/B2820514.png)

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2820518.png)